2-Ethoxy-3-iodopyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

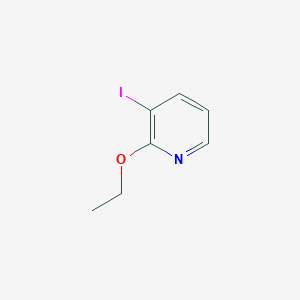

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-3-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8INO/c1-2-10-7-6(8)4-3-5-9-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOCXFQFGXYWCHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590329 | |

| Record name | 2-Ethoxy-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766557-60-2 | |

| Record name | 2-Ethoxy-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of 2-Ethoxy-3-iodopyridine

This guide provides an in-depth analysis of the expected spectroscopic data for 2-Ethoxy-3-iodopyridine, a substituted pyridine with potential applications in medicinal chemistry and materials science.[1][2] As direct experimental spectra for this specific molecule are not widely available in public databases, this document leverages predictive models and comparative data from analogous structures to offer a robust framework for researchers, scientists, and drug development professionals. The focus is on the practical interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate the identification and characterization of this compound.

Introduction to this compound

This compound belongs to the class of halopyridines, which are crucial building blocks in organic synthesis. The pyridine ring is a common scaffold in many biologically active compounds, and the presence of ethoxy and iodo substituents offers multiple avenues for further chemical modification. The ethoxy group can influence the electronic properties and solubility of the molecule, while the iodo group is an excellent leaving group for cross-coupling reactions, enabling the introduction of diverse functional groups.

Synthesis and Purification

A plausible synthetic route to this compound involves the O-alkylation of 3-iodo-2(1H)-pyridone. This reaction, a variation of the Williamson ether synthesis, is a common and effective method for preparing alkoxy-substituted pyridines.[3][4]

Proposed Synthesis Workflow

Caption: A proposed workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical)

-

To a solution of 3-iodo-2(1H)-pyridone in an anhydrous solvent such as DMF, add a suitable base (e.g., cesium carbonate or potassium carbonate).

-

Stir the mixture at room temperature for a short period to facilitate the formation of the pyridone salt.

-

Add ethyl iodide dropwise to the reaction mixture.

-

Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature, and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield pure this compound.

Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of ¹H and ¹³C nuclei.

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the three protons on the pyridine ring and the five protons of the ethoxy group.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-6 (Pyridine) | 8.0 - 8.2 | Doublet of doublets (dd) | J = ~5 Hz, ~2 Hz |

| H-4 (Pyridine) | 7.8 - 8.0 | Doublet of doublets (dd) | J = ~8 Hz, ~2 Hz |

| H-5 (Pyridine) | 6.8 - 7.0 | Doublet of doublets (dd) | J = ~8 Hz, ~5 Hz |

| -OCH₂- | 4.3 - 4.5 | Quartet (q) | J = ~7 Hz |

| -CH₃ | 1.3 - 1.5 | Triplet (t) | J = ~7 Hz |

-

The protons on the pyridine ring (H-4, H-5, and H-6) will appear in the aromatic region, with their chemical shifts influenced by the electron-donating ethoxy group and the electron-withdrawing and anisotropic effects of the iodine atom.

-

The methylene protons (-OCH₂-) of the ethoxy group are deshielded by the adjacent oxygen atom and will appear as a quartet due to coupling with the methyl protons.

-

The methyl protons (-CH₃) will appear as a triplet due to coupling with the methylene protons.

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) |

| C-2 (Pyridine) | 160 - 165 |

| C-4 (Pyridine) | 145 - 150 |

| C-6 (Pyridine) | 140 - 145 |

| C-5 (Pyridine) | 115 - 120 |

| C-3 (Pyridine) | 90 - 95 |

| -OCH₂- | 65 - 70 |

| -CH₃ | 14 - 16 |

-

The carbon C-2, attached to both nitrogen and oxygen, is expected to be the most deshielded.

-

The carbon C-3, bonded to the iodine atom, will be significantly shielded due to the "heavy atom effect".[5]

-

The remaining pyridine carbons will appear in the aromatic region, with their shifts influenced by the substituents.[6]

-

The two carbons of the ethoxy group will appear in the aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups in a molecule based on their characteristic vibrational frequencies.

| Bond | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-H (Aromatic) | Stretch | 3050 - 3150 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

| C=N, C=C (Pyridine ring) | Stretch | 1400 - 1600 |

| C-O-C (Ether) | Asymmetric Stretch | 1200 - 1250 |

| C-O-C (Ether) | Symmetric Stretch | 1000 - 1050 |

| C-I | Stretch | 500 - 600 |

The IR spectrum will be characterized by C-H stretching vibrations for both the aromatic and aliphatic portions of the molecule.[7][8] The pyridine ring will show characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.[9][10] The prominent C-O stretching of the ethoxy group will be a key diagnostic feature.[10] The C-I stretch appears at a low frequency and may be difficult to observe on some instruments.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

| Ion | m/z (predicted) | Description |

| [M]⁺ | 249 | Molecular Ion |

| [M - C₂H₄]⁺ | 221 | Loss of ethylene from the ethoxy group |

| [M - C₂H₅]⁺ | 220 | Loss of an ethyl radical |

| [M - OC₂H₅]⁺ | 204 | Loss of an ethoxy radical |

| [C₅H₃INO]⁺ | 220 | Loss of an ethyl radical |

| [C₅H₄N]⁺ | 78 | Pyridyl cation |

-

The molecular ion peak ([M]⁺) is expected at an m/z of 249, corresponding to the molecular weight of this compound.

-

Common fragmentation pathways for ethoxy-substituted aromatics include the loss of an ethylene molecule (C₂H₄) via a McLafferty-type rearrangement, and the loss of an ethyl radical (C₂H₅).[11][12][13]

-

Cleavage of the C-O bond can lead to the loss of an ethoxy radical.

-

The iodine atom may also be lost as a radical.

Structure Elucidation Workflow

The combined interpretation of NMR, IR, and MS data provides a comprehensive picture for the structural confirmation of this compound.

References

- 1. This compound [synhet.com]

- 2. researchgate.net [researchgate.net]

- 3. Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. testbook.com [testbook.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to GSK1016790A: A Potent and Selective TRPV4 Agonist

This technical guide provides a comprehensive overview of the properties and safety of the research compound GSK1016790A (CAS Number: 942206-85-1). It is intended for researchers, scientists, and drug development professionals who are utilizing or considering this potent and selective Transient Receptor Potential Vanilloid 4 (TRPV4) channel agonist in their work. While the initial query referenced CAS number 766557-60-2, which corresponds to the chemical intermediate 2-Ethoxy-3-iodopyridine, this guide focuses on the well-characterized, biologically active compound GSK1016790A to provide a more substantive and practical resource for the intended scientific audience. Chemical intermediates such as this compound are crucial building blocks in the synthesis of complex molecules like GSK1016790A, highlighting the intricate process of drug discovery and development.

Physicochemical Properties of GSK1016790A

GSK1016790A is a cell-permeable piperazine amide derivative that has emerged as a cornerstone tool for investigating the physiological and pathological roles of the TRPV4 ion channel.[1] Its high potency and selectivity make it an invaluable asset in elucidating the complex signaling pathways governed by TRPV4 activation.

| Property | Value | Source |

| CAS Number | 942206-85-1 | [1][2] |

| Molecular Formula | C₂₈H₃₂Cl₂N₄O₆S₂ | [2] |

| Molecular Weight | 655.61 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Purity | ≥98% (HPLC) | [2] |

| Solubility | Soluble in DMSO (approx. 15 mg/mL), ethanol (approx. 10 mg/mL), and dimethyl formamide (DMF). Sparingly soluble in aqueous buffers. | [2] |

| Storage | Store at -20°C for long-term stability (≥4 years). | [2] |

Note on Solubility: For aqueous solutions, it is recommended to first dissolve GSK1016790A in DMSO and then dilute with the aqueous buffer of choice.[2] A 1:3 solution of DMSO:PBS (pH 7.2) yields a solubility of approximately 0.25 mg/mL.[2] Aqueous solutions are not recommended for storage for more than one day.[2]

Mechanism of Action and Signaling Pathways

GSK1016790A is a potent and selective agonist of the TRPV4 channel, a non-selective cation channel that is permeable to Ca²⁺.[1] It elicits Ca²⁺ influx in cells expressing TRPV4 with high potency, with reported EC₅₀ values of 2.1 nM in human TRPV4-expressing HEK cells and 18 nM in mouse counterparts. This potency is approximately 300-fold greater than that of another commonly used TRPV4 agonist, 4α-PDD.[1]

The activation of TRPV4 by GSK1016790A initiates a cascade of intracellular signaling events, primarily driven by the influx of calcium. This initial calcium signal can then trigger downstream pathways that vary depending on the cell type. In endothelial cells, for example, GSK1016790A-mediated TRPV4 activation leads to the phosphorylation of endothelial nitric oxide synthase (eNOS), an important event in vasodilation.[3]

Interestingly, prolonged stimulation with GSK1016790A can lead to a desensitization of the TRPV4 channel and its downregulation from the plasma membrane.[4][5] This process involves the internalization of the channel and is dependent on both calcium influx and release from intracellular stores.[6][7] The trafficking and endocytosis of TRPV4 following activation by GSK1016790A are regulated by a complex interplay of signaling molecules, including Protein Kinase C (PKC), Phosphoinositide 3-kinase (PI3K), and the small GTPase RhoA.[6][7][8]

Signaling Pathway of GSK1016790A-Induced TRPV4 Activation and Downregulation

Caption: GSK1016790A activates TRPV4, leading to Ca²⁺ influx and downstream signaling.

Applications in Research

GSK1016790A's high potency and selectivity make it an indispensable tool for studying the diverse roles of TRPV4 channels in health and disease. These channels are implicated in a wide array of physiological processes, including:

-

Mechanosensation: TRPV4 is activated by mechanical stimuli such as shear stress and osmotic changes.[9] GSK1016790A allows for the specific activation of the channel to study its role in these processes in various tissues, including the vascular endothelium and kidneys.[9]

-

Thermosensation: TRPV4 is sensitive to warm temperatures, and GSK1016790A can be used to probe its contribution to temperature sensing.[9]

-

Cardiovascular Regulation: Activation of TRPV4 in the vascular endothelium can lead to vasodilation.[10] GSK1016790A is used to investigate the role of TRPV4 in blood pressure regulation and endothelial function.

-

Pain and Inflammation: TRPV4 is expressed in sensory neurons and is involved in nociception. GSK1016790A can be used to study the mechanisms of pain and inflammation mediated by this channel.

-

Respiratory Function: TRPV4 is present in the lungs and is implicated in conditions like pulmonary edema.

Safety and Toxicity Profile

While GSK1016790A is a valuable research tool, it is crucial to handle it with appropriate safety precautions. It should be considered hazardous until more comprehensive toxicological data is available.[2]

-

Handling: Do not ingest, inhale, or allow contact with eyes, skin, or clothing.[2] Handle in a well-ventilated area, preferably in a chemical fume hood, and wash hands thoroughly after handling.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

In Vivo Considerations: Systemic activation of TRPV4 with high doses of GSK1016790A can have significant physiological consequences. In animal models, intravenous administration has been shown to cause vasodilation, vascular leakage, tissue hemorrhage, and in some cases, cardiopulmonary collapse.[10][11] Studies have also indicated that high concentrations of GSK1016790A can induce neurotoxicity through oxidative stress.[12] Researchers planning in vivo experiments should carefully consider the dose and route of administration and monitor for adverse effects.

Experimental Protocol: In Vitro Calcium Influx Assay

This protocol provides a general framework for measuring GSK1016790A-induced calcium influx in a cell line expressing TRPV4 using a fluorescent calcium indicator.

Workflow for In Vitro Calcium Influx Assay

Caption: A typical workflow for a GSK1016790A-induced calcium influx assay.

Step-by-Step Methodology:

-

Cell Culture: Seed cells expressing TRPV4 (e.g., HeLa-TRPV4 or HEK293-TRPV4) on glass coverslips in a suitable culture plate.[13] Allow cells to adhere and grow for 20-24 hours.[13]

-

Loading with Calcium Indicator:

-

Prepare a loading buffer containing a fluorescent calcium indicator such as Fura-2 AM (e.g., 2 µM) in an appropriate buffer like Modified Balanced Salt Solution (MBSS).[13] MBSS composition: 140 mM NaCl, 5.4 mM KCl, 0.5 mM MgCl₂, 0.4 mM MgSO₄, 3.3 mM NaHCO₃, 2 mM CaCl₂, 5.5 mM glucose, 10 mM HEPES, pH 7.4.[13]

-

Remove the culture medium from the cells and wash them with the buffer.

-

Add the loading buffer to the cells and incubate for approximately 1 hour at room temperature in the dark.[13]

-

-

Washing: After incubation, gently wash the cells with the buffer to remove any excess dye.

-

Measurement:

-

Place the coverslip with the loaded cells in a perfusion chamber on the stage of a fluorescence microscope equipped for ratiometric imaging.

-

Continuously perfuse the cells with the buffer.

-

Record the baseline fluorescence for a few minutes to ensure a stable signal.

-

Introduce a solution containing the desired concentration of GSK1016790A into the perfusion chamber.

-

Record the changes in fluorescence intensity over time. For Fura-2, this typically involves alternating excitation wavelengths (e.g., 340 nm and 380 nm) and measuring the emission at ~510 nm.

-

-

Data Analysis:

-

Calculate the ratio of fluorescence intensities at the two excitation wavelengths.

-

The change in this ratio over time is proportional to the change in intracellular calcium concentration ([Ca²⁺]i).

-

Plot the fluorescence ratio as a function of time to visualize the calcium influx profile in response to GSK1016790A.

-

Note: This is a generalized protocol. Specific parameters such as dye concentration, loading time, and buffer composition may need to be optimized for different cell types and experimental setups.

References

- 1. GSK1016790A ≥98% (HPLC), powder, TRPV4 channel agonist, Calbiochem | Sigma-Aldrich [sigmaaldrich.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. A novel TRPV4-specific agonist inhibits monocyte adhesion and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A | PLOS One [journals.plos.org]

- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 6. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. GSK1016790A | TRP/TRPV Channel | Calcium Channel | TargetMol [targetmol.com]

- 11. Analysis of responses to the TRPV4 agonist GSK1016790A in the pulmonary vascular bed of the intact-chest rat - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enhanced Oxidative Stress Is Responsible for TRPV4-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Reactivity of the Carbon-Iodine Bond in 2-Ethoxy-3-iodopyridine: A Gateway to Novel Scaffolds in Drug Discovery

Abstract: The 2,3-disubstituted pyridine motif is a privileged scaffold in modern medicinal chemistry, appearing in a range of therapeutic agents, including kinase inhibitors.[1][2] The strategic functionalization of this core relies on robust and predictable synthetic methodologies. 2-Ethoxy-3-iodopyridine serves as a highly versatile building block, primarily due to the pronounced reactivity of its carbon-iodine (C-I) bond. This guide provides an in-depth technical analysis of the C(sp²)–I bond's reactivity in this compound, focusing on its application in palladium-catalyzed cross-coupling reactions. We will explore the mechanistic underpinnings, provide field-tested experimental protocols, and discuss the strategic application of these transformations in the synthesis of complex molecular architectures relevant to drug development professionals.

Introduction: The Strategic Importance of the C–I Bond

This compound (CAS: 766557-60-2) is a key synthetic intermediate whose utility is dominated by the properties of its carbon-iodine bond.[3] In the realm of palladium-catalyzed cross-coupling, the reactivity of aryl halides follows the general trend: I > Br > Cl > F.[4][5] This hierarchy is a direct consequence of bond dissociation energies, with the C–I bond being the weakest and therefore the most susceptible to oxidative addition by a low-valent palladium catalyst—the crucial initiating step in most cross-coupling cycles.[6][7]

This high reactivity allows for transformations to occur under mild conditions, often at room temperature, preserving sensitive functional groups elsewhere in the molecule.[4] For researchers in drug discovery, this translates to a reliable and modular approach for constructing libraries of analogues by systematically varying the coupling partner, making this compound an invaluable starting material for structure-activity relationship (SAR) studies.[1][8]

Core Physicochemical Properties

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 766557-60-2 |

| Molecular Formula | C₇H₈INO |

| Monoisotopic Mass | 248.96506 Da |

| Appearance | Typically an off-white to yellow solid or oil |

Data sourced from PubChem CID 17750184.

Palladium-Catalyzed Cross-Coupling Reactions: Harnessing the C–I Bond

The C–I bond in this compound is the primary handle for molecular elaboration. Its participation in palladium-catalyzed reactions provides access to C-C and C-N bond formations, which are fundamental transformations in pharmaceutical synthesis.

Caption: General Catalytic Cycle for Pd-Catalyzed Cross-Coupling.

Suzuki-Miyaura Coupling: C(sp²)–C(sp²) Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its operational simplicity, broad functional group tolerance, and the low toxicity of its boron-based reagents.[9][10] The reaction couples the aryl iodide with an organoboronic acid or ester.

Causality and Mechanism: The reaction is initiated by the oxidative addition of the highly reactive C–I bond of this compound to a Pd(0) species.[11] A crucial step is the activation of the boronic acid by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate complex.[9][12] This boronate then undergoes transmetalation with the Pd(II)-halide complex, transferring the organic group to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[11]

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

-

Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

-

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2-ethoxy-3-phenylpyridine.

Data: Representative Suzuki-Miyaura Couplings

| Entry | Boronic Acid Partner | Product | Typical Yield (%) |

| 1 | Phenylboronic acid | 2-Ethoxy-3-phenylpyridine | ~90 |

| 2 | 4-Methoxyphenylboronic acid | 2-Ethoxy-3-(4-methoxyphenyl)pyridine | ~88 |

| 3 | Thiophene-2-boronic acid | 2-Ethoxy-3-(thiophen-2-yl)pyridine | ~85 |

| 4 | Pyrimidine-5-boronic acid | 5-(2-Ethoxypyridin-3-yl)pyrimidine | ~75 |

| Yields are illustrative and based on typical outcomes for aryl iodides under optimized conditions.[13] |

Sonogashira Coupling: C(sp²)–C(sp) Bond Formation

The Sonogashira coupling is a powerful method for forming a bond between an sp² carbon (from the aryl iodide) and an sp carbon (from a terminal alkyne).[4] This reaction is fundamental for creating arylalkyne structures, which are prevalent in materials science and as precursors in pharmaceutical synthesis.[14]

Causality and Mechanism: This reaction uniquely employs a dual catalytic system.[15] The palladium cycle mirrors that of other cross-couplings, beginning with oxidative addition of the C–I bond. The copper(I) co-catalyst activates the terminal alkyne by forming a copper(I) acetylide species.[4] This acetylide is more nucleophilic and readily undergoes transmetalation with the Pd(II) intermediate. Reductive elimination then furnishes the arylalkyne product and regenerates the Pd(0) catalyst. The use of an amine base (e.g., triethylamine) is crucial, serving both as a base to deprotonate the alkyne and as a solvent.[16]

Protocol: Sonogashira Coupling of this compound with Phenylacetylene

-

Setup: In a sealed tube under an argon atmosphere, combine this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%), and copper(I) iodide (CuI) (0.04 mmol, 4 mol%).

-

Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (5 mL) followed by phenylacetylene (1.1 mmol, 1.1 equiv).

-

Reaction: Seal the tube and heat the mixture to 60 °C.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting iodide is consumed (typically 3-6 hours).

-

Workup: Cool the reaction to room temperature and filter the mixture through a pad of Celite, washing with diethyl ether. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride (NH₄Cl) to remove copper salts, then wash with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography to yield 2-ethoxy-3-(phenylethynyl)pyridine.

Data: Representative Sonogashira Couplings

| Entry | Alkyne Partner | Product | Typical Yield (%) |

| 1 | Phenylacetylene | 2-Ethoxy-3-(phenylethynyl)pyridine | ~92 |

| 2 | Ethynyltrimethylsilane | 2-Ethoxy-3-((trimethylsilyl)ethynyl)pyridine | ~95 |

| 3 | 1-Hexyne | 2-Ethoxy-3-(hex-1-yn-1-yl)pyridine | ~89 |

| 4 | Propargyl alcohol | 3-(2-Ethoxypyridin-3-yl)prop-2-yn-1-ol | ~80 |

| Yields are based on standard Sonogashira protocols for aryl iodides.[15][17] |

Heck-Mizoroki Reaction: C(sp²)–C(sp²) Vinylation

The Heck reaction provides a direct method for the arylation of alkenes, forming a new C-C bond and a substituted alkene product.[18] It is highly valued for its stereospecificity and tolerance of a wide variety of functional groups on the alkene partner.[19]

Causality and Mechanism: The cycle starts with the oxidative addition of the C–I bond to Pd(0).[19] The resulting Pd(II) complex then coordinates to the alkene (migratory insertion), forming a new alkyl-palladium intermediate. This step proceeds via syn-addition.[12] The final product is formed through a syn β-hydride elimination, which regenerates the double bond in a new position and produces a palladium-hydride species. The base in the reaction neutralizes the generated H-X to regenerate the Pd(0) catalyst.[5] The high reactivity of the C-I bond makes this compound an excellent substrate for this transformation.[19]

Caption: Key Stages of the Heck-Mizoroki Catalytic Cycle.

Protocol: Heck Reaction of this compound with Ethyl Acrylate

-

Setup: To a flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

-

Reagent Addition: Add anhydrous acetonitrile (5 mL), followed by ethyl acrylate (1.5 mmol, 1.5 equiv) and triethylamine (2.0 mmol, 2.0 equiv).

-

Reaction: Heat the mixture to reflux (approx. 82 °C) under an inert atmosphere.

-

Monitoring: Follow the reaction by TLC or GC-MS until completion (typically 6-18 hours).

-

Workup: Cool the reaction mixture to room temperature and filter through Celite to remove the palladium black. Rinse the pad with ethyl acetate.

-

Purification: Concentrate the filtrate in vacuo. Purify the residue by flash column chromatography (hexane/ethyl acetate) to afford ethyl (E)-3-(2-ethoxypyridin-3-yl)acrylate.

Data: Representative Heck Reactions

| Entry | Alkene Partner | Product (Typically E-isomer) | Typical Yield (%) |

| 1 | Ethyl acrylate | Ethyl (E)-3-(2-ethoxypyridin-3-yl)acrylate | ~85 |

| 2 | Styrene | (E)-2-Ethoxy-3-styrylpyridine | ~80 |

| 3 | 1-Hexene | 2-Ethoxy-3-((E)-hex-1-en-1-yl)pyridine | ~70 |

| 4 | Cyclohex-1-en-1-yl triflate | 3-(Cyclohex-1-en-1-yl)-2-ethoxypyridine | ~65 |

| Yields are illustrative and reflect the high efficiency of Heck reactions with aryl iodides.[20][21] |

Buchwald-Hartwig Amination: C(sp²)–N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds by coupling aryl halides with amines.[22] This reaction has largely replaced harsher classical methods and offers exceptional scope and functional group tolerance.[23]

Causality and Mechanism: The catalytic cycle begins with the oxidative addition of the C–I bond of this compound to the Pd(0) catalyst.[24] The amine then coordinates to the resulting Pd(II) complex. In the presence of a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄), the coordinated amine is deprotonated to form a palladium amido complex.[24][25] Reductive elimination from this intermediate forms the desired C-N bond and regenerates the Pd(0) catalyst. The choice of phosphine ligand is critical for success, with bulky, electron-rich biaryl phosphine ligands often providing the best results.[23][26]

Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

-

Setup: In a glovebox, add this compound (1.0 mmol, 1.0 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%), and a suitable biaryl phosphine ligand like XPhos (0.03 mmol, 3 mol%) to a vial.

-

Reagent Addition: Add anhydrous toluene (5 mL) and morpholine (1.2 mmol, 1.2 equiv).

-

Reaction: Seal the vial and heat the mixture to 100 °C with stirring.

-

Monitoring: Monitor the reaction by LC-MS. The reaction is often complete in 2-16 hours.

-

Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel, eluting with additional ethyl acetate.

-

Purification: Concentrate the filtrate and purify the crude product by flash column chromatography to yield 4-(2-ethoxypyridin-3-yl)morpholine.

Data: Representative Buchwald-Hartwig Aminations

| Entry | Amine Partner | Product | Typical Yield (%) |

| 1 | Morpholine | 4-(2-Ethoxypyridin-3-yl)morpholine | ~94 |

| 2 | Aniline | N-(2-Ethoxypyridin-3-yl)aniline | ~88 |

| 3 | Benzylamine | N-Benzyl-2-ethoxypyridin-3-amine | ~90 |

| 4 | tert-Butyl carbamate | tert-Butyl (2-ethoxypyridin-3-yl)carbamate | ~85 |

| Yields are based on modern Buchwald-Hartwig protocols known to be effective for aryl iodides.[23][25] |

Application in Drug Discovery & Development

The ability to rapidly and efficiently diversify the this compound core via the reactions described above is of immense value in drug discovery. The 2,3-disubstituted pyridine scaffold is a key component in many biologically active molecules. For instance, efforts to replace quinoline rings in IDO1 (indoleamine 2,3-dioxygenase-1) inhibitors, a target in cancer immunotherapy, led to the discovery of potent 2,3-disubstituted pyridine analogues.[1] The synthetic accessibility afforded by the C-I bond's reactivity allows for the systematic exploration of the chemical space around the pyridine core to optimize potency, selectivity, and pharmacokinetic properties.[27]

Conclusion

The carbon-iodine bond in this compound is a highly reactive and synthetically valuable functional group. Its lability towards oxidative addition underpins its utility in a suite of powerful palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions. These transformations provide reliable and modular access to a vast array of C-C and C-N linked structures under relatively mild conditions. For researchers in medicinal chemistry and drug development, this compound represents a strategic building block, enabling the efficient construction and optimization of novel molecular entities targeting a wide range of diseases.

References

- 1. Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound [synhet.com]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. bcp.fu-berlin.de [bcp.fu-berlin.de]

- 6. benchchem.com [benchchem.com]

- 7. jmcct.com [jmcct.com]

- 8. benchchem.com [benchchem.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. youtube.com [youtube.com]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. application.wiley-vch.de [application.wiley-vch.de]

- 13. researchgate.net [researchgate.net]

- 14. depts.washington.edu [depts.washington.edu]

- 15. jk-sci.com [jk-sci.com]

- 16. Sonogashira Coupling [organic-chemistry.org]

- 17. benchchem.com [benchchem.com]

- 18. Heck reaction - Wikipedia [en.wikipedia.org]

- 19. Heck Coupling | NROChemistry [nrochemistry.com]

- 20. Heck Reaction [organic-chemistry.org]

- 21. m.youtube.com [m.youtube.com]

- 22. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 23. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 24. jk-sci.com [jk-sci.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. rsc.org [rsc.org]

- 27. Discovery of Imidazopyridines as Potent Inhibitors of Indoleamine 2,3-Dioxygenase 1 for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of 2-Ethoxy-3-iodopyridine in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Pyridine Scaffold as a Privileged Structure in Drug Discovery

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of FDA-approved drugs and biologically active molecules.[1][2] Its ability to act as a hydrogen bond acceptor and its capacity to engage in various non-covalent interactions make it a highly versatile core for designing ligands that target a wide array of biological macromolecules. The strategic functionalization of the pyridine ring is therefore a critical aspect of drug design, enabling the fine-tuning of a compound's pharmacological and pharmacokinetic properties.

This technical guide focuses on a particularly valuable, yet underexplored, building block for the synthesis of complex pyridine derivatives: 2-Ethoxy-3-iodopyridine . We will delve into the unique chemical reactivity of this intermediate and explore its potential applications in the synthesis of high-value compounds, particularly in the realms of kinase inhibitors and G protein-coupled receptor (GPCR) modulators. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

The Chemical Rationale: Why this compound?

The utility of this compound lies in the distinct reactivity of its substituents and the advantageous properties conferred by the 2-ethoxy group.

Differential Reactivity: A Handle for Controlled Functionalization

The key to the synthetic versatility of this compound is the presence of a highly reactive iodine atom at the 3-position. In the context of palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly weaker and thus more susceptible to oxidative addition to a palladium(0) catalyst than a carbon-bromine (C-Br) or carbon-chlorine (C-Cl) bond.[3] This differential reactivity allows for selective functionalization at the 3-position under mild conditions, making it an ideal substrate for a variety of powerful bond-forming reactions that are central to modern medicinal chemistry.

Core Synthetic Methodologies: Harnessing the Power of Cross-Coupling

This compound is an excellent substrate for a range of palladium-catalyzed cross-coupling reactions, which are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds.[4]

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Aryl and Heteroaryl Fragments

The Suzuki-Miyaura coupling is one of the most widely used reactions for the formation of biaryl and heteroaryl-aryl linkages.[5] The reaction of this compound with a variety of boronic acids or their esters provides a straightforward route to 3-aryl or 3-heteroaryl-2-ethoxypyridines.

Illustrative Experimental Protocol: Suzuki-Miyaura Coupling

| Reagent | Purpose | Typical Amount (equivalents) |

| This compound | Starting Material | 1.0 (Limiting reagent) |

| Aryl/Heteroaryl Boronic Acid | Coupling Partner | 1.1 - 1.5 |

| Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Catalyst | 0.02 - 0.10 |

| Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) | Activates Boronic Acid | 2.0 - 3.0 |

| Solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DMF) | Reaction Medium | - |

Step-by-Step Methodology:

-

To a dry reaction vessel, add this compound, the aryl/heteroaryl boronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Caption: Suzuki-Miyaura coupling of this compound.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[1][6] This reaction is particularly valuable for introducing linear, rigid alkynyl linkers into a molecule, which can be useful for probing binding pockets or as precursors for further transformations.

Illustrative Experimental Protocol: Sonogashira Coupling

| Reagent | Purpose | Typical Amount (equivalents) |

| This compound | Starting Material | 1.0 (Limiting reagent) |

| Terminal Alkyne | Coupling Partner | 1.1 - 1.5 |

| Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) | Catalyst | 0.02 - 0.05 |

| Copper(I) Iodide (CuI) | Co-catalyst | 0.05 - 0.20 |

| Base (e.g., Triethylamine, Diisopropylamine) | Base and Solvent | - |

| Solvent (optional, e.g., THF, DMF) | Reaction Medium | - |

Step-by-Step Methodology:

-

To a dry reaction vessel, add this compound, the palladium catalyst, and copper(I) iodide.

-

Evacuate and backfill the vessel with an inert gas.

-

Add the degassed amine base (and optional co-solvent).

-

Add the terminal alkyne dropwise at room temperature.

-

Stir the reaction at room temperature or with gentle heating until completion.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate and purify the residue by flash column chromatography.

Caption: Sonogashira coupling of this compound.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[4][7] This reaction is of paramount importance in medicinal chemistry, as the aniline and related motifs are present in a vast number of bioactive compounds. The use of this compound in this reaction allows for the introduction of a wide range of primary and secondary amines at the 3-position.

Illustrative Experimental Protocol: Buchwald-Hartwig Amination

| Reagent | Purpose | Typical Amount (equivalents) |

| This compound | Starting Material | 1.0 (Limiting reagent) |

| Amine | Coupling Partner | 1.1 - 1.5 |

| Palladium Pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) | Palladium Source | 0.01 - 0.05 |

| Ligand (e.g., XPhos, SPhos, BINAP) | Stabilizes Catalyst | 0.02 - 0.10 |

| Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) | Activates Amine | 1.5 - 2.5 |

| Solvent (e.g., Toluene, Dioxane) | Reaction Medium | - |

Step-by-Step Methodology:

-

In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.

-

Add the solvent, followed by this compound and the amine.

-

Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C).

-

Monitor the reaction for completion.

-

Cool the reaction, dilute with an organic solvent, and filter through celite.

-

Wash the filtrate with water and brine, dry, and concentrate.

-

Purify the product by flash column chromatography.

Caption: Buchwald-Hartwig amination of this compound.

Application in Kinase Inhibitor Synthesis: A Case Study Inspired by Crizotinib Analogues

Protein kinases are a major class of drug targets, particularly in oncology.[8][9] The 2-aminopyridine scaffold is a well-established pharmacophore in many kinase inhibitors, including the ALK/c-MET inhibitor Crizotinib.[1][6] The synthesis of analogues of such drugs often involves the strategic construction of a substituted 2-aminopyridine core. This compound can serve as a key intermediate in the synthesis of such analogues.

For instance, in the development of Crizotinib, a 2-amino-3-alkoxypyridine core was crucial for its activity.[1] While the original synthesis may have used a different route, one can envision a convergent synthesis of Crizotinib analogues where this compound is a key starting material. A Suzuki coupling could be employed to introduce the pyrazole moiety at the 3-position, followed by further functionalization.

The 2-ethoxy group in this context can serve multiple purposes:

-

Modulation of Physicochemical Properties: The ethoxy group can improve solubility and metabolic stability compared to a simple hydroxyl or methoxy group.[3]

-

Vector for Further Modification: While not the primary reactive site in the presence of the iodo group, the ethoxy group could potentially be a site for later-stage functionalization if needed.

-

Bioisosteric Replacement: The ethoxy group can act as a bioisostere for other functional groups, potentially leading to improved potency or a modified selectivity profile.[7][10]

Caption: A potential synthetic route to kinase inhibitor analogues.

The Role of the 2-Ethoxy Group: Beyond a Synthetic Handle

The choice of a 2-ethoxy substituent is not merely for synthetic convenience. It can have a profound impact on the biological and pharmacological properties of the final molecule.

-

Improved Metabolic Stability: The ethyl group can sterically hinder enzymatic attack at the ether linkage or the pyridine ring, potentially leading to a longer half-life in vivo compared to a methoxy analogue.

-

Enhanced Solubility: The ethoxy group can increase the polarity and improve the aqueous solubility of a molecule compared to larger, more lipophilic alkoxy groups.[3] This is a critical parameter for oral bioavailability.

-

Fine-tuning Lipophilicity: The ethoxy group provides a specific lipophilicity value that can be crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion: A Versatile Building Block for Future Drug Discovery

This compound represents a powerful and versatile building block for medicinal chemists. Its well-defined reactivity in key cross-coupling reactions allows for the controlled and efficient synthesis of complex, highly functionalized pyridine derivatives. The 2-ethoxy group offers distinct advantages in modulating the physicochemical properties of the final compounds, making it a valuable tool for lead optimization. As the demand for novel, highly specific therapeutics continues to grow, the strategic application of intermediates like this compound will undoubtedly play a crucial role in the discovery of the next generation of medicines.

References

- 1. Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-Ethoxypyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data, MSDS | High Purity 2-Ethoxypyridine for Sale [pipzine-chem.com]

- 4. [Synthesis of 3-aminothieno-(2,3-b)pyridine derivatives. II] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 6. medkoo.com [medkoo.com]

- 7. Bioisosteres of Carbohydrate Functional Groups in Glycomimetic Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. innospk.com [innospk.com]

- 10. macmillan.princeton.edu [macmillan.princeton.edu]

2-Ethoxy-3-iodopyridine: A Versatile Scaffold for the Synthesis of Substituted Pyridines

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of the Pyridine Nucleus

The pyridine ring is a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties, ability to engage in hydrogen bonding, and structural rigidity make it a privileged scaffold in a vast array of functional molecules. Consequently, the development of robust and versatile synthetic methodologies to access substituted pyridines is a field of continuous innovation. Among the myriad of available building blocks, 2-ethoxy-3-iodopyridine has emerged as a particularly valuable and versatile intermediate.

This guide, intended for the practicing chemist, provides a detailed exploration of this compound as a linchpin for constructing complex pyridine derivatives. We will delve into the practical application of three of the most powerful cross-coupling reactions in modern organic synthesis—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—as they apply to this substrate. Beyond simple procedural descriptions, this document aims to provide a deeper understanding of the underlying principles, enabling researchers to rationally select and optimize conditions for their specific synthetic targets. The strategic placement of the ethoxy group not only modulates the reactivity of the pyridine core but also serves as a masked pyridone, offering a pathway to another important class of compounds through a final deprotection step.

The Strategic Advantage of this compound

The utility of this compound stems from the orthogonal reactivity of its key functional groups. The iodine atom at the C3 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, owing to the relatively weak carbon-iodine bond which readily undergoes oxidative addition to a Pd(0) catalyst. The reactivity of halogens in such reactions generally follows the trend I > Br > OTf >> Cl.[1] This makes the iodo-substituted pyridine a highly reactive partner for a broad range of coupling reactions.

Simultaneously, the 2-ethoxy group serves several critical functions:

-

Electronic Modulation : As an electron-donating group, the ethoxy substituent influences the electron density of the pyridine ring, which can affect the rates and outcomes of the coupling reactions.

-

Steric Influence : Its presence adjacent to the coupling site can influence ligand-catalyst interactions and the overall steric environment of the reaction.

-

A Masked Pyridone : The ethoxy group is a stable ether linkage that can be readily cleaved under acidic conditions or with specific reagents to unmask a 2-pyridone functionality. This two-step sequence of coupling followed by deprotection provides a powerful and often high-yielding route to 3-substituted 2-pyridones, which are themselves valuable pharmacophores.

I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of biaryl and heteroaryl-aryl structures due to its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[1]

Mechanistic Rationale

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions like protodeboronation of the boronic acid.

The generally accepted mechanism involves three key steps:

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound.

-

Transmetalation : The organoboron species, activated by a base to form a more nucleophilic "ate" complex, transfers its organic group to the palladium center.

-

Reductive Elimination : The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Field-Proven Protocol: Synthesis of 2-Ethoxy-3-(4-methoxyphenyl)pyridine

While specific literature on the Suzuki coupling of this compound is sparse, a reliable protocol can be adapted from methodologies developed for structurally similar halopyridines. The following procedure is based on established conditions for the coupling of iodopyridines with arylboronic acids.[2]

Step-by-Step Methodology:

-

Reaction Setup : To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), and cesium carbonate (Cs₂CO₃, 2.0 equiv.).

-

Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

-

Catalyst Addition : Under a positive flow of inert gas, add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 3 mol%).

-

Solvent Addition : Add degassed dimethylformamide (DMF) via syringe to achieve a concentration of approximately 0.2 M with respect to the limiting reagent.

-

Reaction : Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.

-

Workup : Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Approx. Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 100 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | DMF | 90 | 88-96 |

| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 90-98 |

Yields are estimated based on analogous reactions reported for similar substrates like 2-bromo-4-iodopyridine and are intended for illustrative purposes.[3]

II. Sonogashira Coupling: Introducing C(sp) Scaffolds

The Sonogashira reaction provides a powerful and direct method for coupling terminal alkynes with aryl halides, creating arylalkyne structures that are prevalent in pharmaceuticals and organic materials.[4] The reaction is typically co-catalyzed by palladium and copper salts.

Mechanistic Rationale

The Sonogashira reaction proceeds through two interconnected catalytic cycles. The palladium cycle is similar to that of the Suzuki coupling, while the copper cycle serves to generate a highly reactive copper(I) acetylide intermediate.

-

Palladium Cycle : Involves oxidative addition of this compound to Pd(0), transmetalation with the copper acetylide, and reductive elimination to yield the product.

-

Copper Cycle : The terminal alkyne reacts with a Cu(I) salt in the presence of an amine base to form the key copper(I) acetylide species, which is then transferred to the palladium center.

Field-Proven Protocol: Synthesis of 2-Ethoxy-3-(phenylethynyl)pyridine

The following protocol is adapted from a well-established procedure for the Sonogashira coupling of 2-amino-3-bromopyridines, which serves as a close electronic and structural analog.[5][6]

Step-by-Step Methodology:

-

Catalyst Preparation : In a dry Schlenk flask under an argon atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and copper(I) iodide (CuI, 5 mol%).

-

Reagent Addition : Add degassed solvent (e.g., anhydrous THF) followed by a degassed amine base (e.g., triethylamine, Et₃N, 3.0 equiv.).

-

Substrate Addition : Add this compound (1.0 equiv.) to the stirring mixture.

-

Alkyne Addition : Add the terminal alkyne (e.g., phenylacetylene, 1.1 equiv.) dropwise to the mixture via syringe.

-

Reaction : Stir the reaction at room temperature. For less reactive substrates, gentle heating (e.g., 50 °C) may be required.

-

Monitoring : Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

-

Workup : Upon completion, filter the reaction mixture through a pad of Celite® to remove catalyst residues, washing with THF or ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification : Dissolve the residue in an organic solvent like ethyl acetate, wash with saturated aqueous ammonium chloride (NH₄Cl) and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Table 2: Representative Conditions for Sonogashira Coupling

| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. | Approx. Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | Et₃N | THF | RT | 85-95 |

| 2 | 1-Octyne | PdCl₂(PPh₃)₂ (2.5) | CuI (5) | Et₃N | DMF | 100°C | 80-90 |

| 3 | Trimethylsilylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | CuI (5) | Et₃N | DMF | 100°C | 90-96 |

Yields are estimated based on analogous reactions reported for substrates like 2-amino-3-bromopyridine.[5][6]

III. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a transformative reaction for the synthesis of carbon-nitrogen bonds, coupling amines with aryl halides.[7] This reaction has largely replaced harsher classical methods and offers broad scope for both the amine and aryl halide partners.

Mechanistic Rationale

The catalytic cycle mirrors other palladium-catalyzed cross-couplings but involves the unique steps of amine coordination and deprotonation. The choice of a bulky, electron-rich phosphine ligand is often crucial for facilitating the reductive elimination step and preventing β-hydride elimination, a common side reaction.[8]

-

Oxidative Addition : Pd(0) inserts into the C-I bond of this compound.

-

Amine Coordination & Deprotonation : The amine coordinates to the Pd(II) center. A strong base then deprotonates the coordinated amine to form a palladium amido complex.

-

Reductive Elimination : The aryl and amino groups are eliminated from the palladium center, forming the C-N bond and regenerating the Pd(0) catalyst.

Field-Proven Protocol: Synthesis of 2-Ethoxy-3-(piperidin-1-yl)pyridine

This representative protocol is adapted from optimized conditions for the amination of 3-halo-2-aminopyridines, which require careful selection of ligand and base to achieve high yields.[9]

Step-by-Step Methodology:

-

Reaction Setup : In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), the ligand if not using a precatalyst, and a strong base (e.g., sodium tert-butoxide, NaOtBu, 1.5 equiv.) to an oven-dried vial.

-

Reagent Addition : Add this compound (1.0 equiv.) and the amine (e.g., piperidine, 1.2 equiv.).

-

Solvent Addition : Add an anhydrous, degassed aprotic solvent, such as toluene or dioxane (to approx. 0.2 M).

-

Reaction : Seal the vial and heat the mixture to 80-110 °C with stirring.

-

Monitoring : Monitor the reaction by LC-MS. Reactions are typically complete in 12-24 hours.

-

Workup : After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.

-

Purification : Concentrate the filtrate and purify the residue by flash column chromatography to isolate the desired 3-amino-2-ethoxypyridine derivative.

Table 3: Representative Conditions for Buchwald-Hartwig Amination

| Entry | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Approx. Yield (%) |

| 1 | Morpholine | RuPhos Pd G3 (2) | NaOtBu | Toluene | 100 | 70-85 |

| 2 | Aniline | XPhos Pd G3 (2) | K₃PO₄ | Dioxane | 110 | 65-80 |

| 3 | Cyclopentylamine | BrettPhos Pd G3 (2) | LHMDS | Toluene | 80 | 75-90 |

Yields are estimated based on analogous reactions reported for substrates like 3-bromo-2-aminopyridine and are intended for illustrative purposes.[9]

IV. Deprotection: Unveiling the 2-Pyridone

A key strategic advantage of using the 2-ethoxy-pyridine scaffold is the ability to convert the cross-coupled products into their corresponding 2-pyridone derivatives. 2-Pyridones are prevalent in numerous biologically active compounds and their synthesis via this two-step route is often more efficient than direct functionalization of a pre-formed pyridone ring.

Cleavage of the Ethyl Ether

The ethyl ether can be cleaved under various conditions, with the choice of method depending on the functional group tolerance of the coupled product.

-

Acid-Catalyzed Hydrolysis : Treatment with a strong protic acid like hydrobromic acid (HBr) or hydrochloric acid (HCl) at elevated temperatures is a common and effective method. The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by a halide or water.[10]

-

Lewis Acid-Mediated Cleavage : Reagents like boron tribromide (BBr₃) are highly effective but can be harsh. A milder and often preferred alternative is using trimethylsilyl iodide (TMSI), which can be generated in situ from trimethylsilyl chloride (TMSCl) and sodium iodide (NaI). The reaction proceeds via an Sₙ2 attack of the iodide on the ethyl group.

General Protocol for Acid-Catalyzed Deprotection

Step-by-Step Methodology:

-

Reaction Setup : To a round-bottom flask, add the 2-ethoxy-3-substituted pyridine derivative (1.0 equiv.).

-

Acid Addition : Add a 48% aqueous solution of hydrobromic acid (HBr) (5-10 equiv.).

-

Reaction : Heat the mixture to reflux (typically 100-120 °C) for 4-12 hours.

-

Monitoring : Monitor the disappearance of the starting material by TLC or LC-MS.

-

Workup : Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is neutral or slightly basic.

-

Extraction : Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane/isopropanol mixture).

-

Purification : Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The crude 2-pyridone can often be purified by recrystallization or flash column chromatography.

Conclusion

This compound stands as a powerful and versatile building block for the synthesis of a wide range of substituted pyridines and 2-pyridones. Its predictable reactivity in palladium-catalyzed Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions allows for the efficient installation of aryl, alkynyl, and amino functionalities at the C3 position. The ethoxy group serves as a robust protecting group for the pyridone tautomer, which can be readily unmasked in a final deprotection step. By understanding the mechanistic principles and leveraging the field-proven, adaptable protocols detailed in this guide, researchers can effectively employ this scaffold to accelerate the discovery and development of novel chemical entities in medicine and materials science.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. benchchem.com [benchchem.com]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Buchwald-Hartwig_reaction [chemeurope.com]

- 9. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Stability and storage conditions for 2-Ethoxy-3-iodopyridine

An In-Depth Technical Guide to the Stability and Storage of 2-Ethoxy-3-iodopyridine

Abstract

This compound (CAS No. 766557-60-2) is a critical halogenated pyridine building block utilized in the synthesis of complex organic molecules, particularly within the pharmaceutical and medicinal chemistry sectors.[1] Its utility is intrinsically linked to its purity and stability. The presence of both an ethoxy group and a carbon-iodine bond on the pyridine ring presents unique stability challenges. This guide provides a comprehensive analysis of the factors influencing the stability of this compound, outlines potential degradation pathways, and establishes rigorous, field-proven protocols for its storage, handling, and stability assessment.

Chemical Profile and Inherent Reactivity

Understanding the molecular structure of this compound is fundamental to predicting its stability. The molecule consists of a pyridine ring, an electron-donating ethoxy group at the 2-position, and an iodine atom at the 3-position.

| Property | Value | Source |

| CAS Number | 766557-60-2 | [1][2][3] |

| Molecular Formula | C₇H₈INO | [2] |

| Molecular Weight | 249.05 g/mol | [2] |

| Appearance | Light yellow solid/crystalline | [4] |

| Purity (Typical) | ≥95% | [1] |

The key features governing its reactivity are:

-

The Carbon-Iodine (C-I) Bond: This is often the most labile site in iodinated aromatic compounds. The C-I bond is susceptible to cleavage via nucleophilic substitution, reduction, and light-induced homolysis, which can lead to deiodination.

-

The Pyridine Ring: While aromatic, the pyridine ring is electron-deficient and can be susceptible to certain nucleophilic and oxidative reactions.

-

The Ethoxy Group: Ether linkages can undergo hydrolysis under acidic or basic conditions, although they are generally stable under neutral conditions. They can also be sites of oxidative attack.

Critical Factors Influencing Stability

Empirical data from Safety Data Sheets (SDS) and knowledge of related iodinated heterocycles point to several environmental factors that can compromise the integrity of this compound.

Temperature

Elevated temperatures accelerate the rate of all chemical reactions, including degradation. For this compound, thermal stress can promote the cleavage of the C-I bond and other decomposition processes. The consensus from supplier documentation is to store the material in a cool place .[5] While "room temperature" may be acceptable for short-term use, long-term stability is best achieved under refrigeration.

Light

Iodinated aromatic compounds are frequently light-sensitive.[6] High-energy photons (particularly in the UV spectrum) can provide the activation energy needed to cleave the C-I bond, initiating free-radical chain reactions. This photodegradation can lead to discoloration of the material and the formation of impurities, such as 2-ethoxypyridine and elemental iodine. Therefore, protection from light is mandatory for long-term storage.

Air (Oxygen)

The pyridine nucleus and ethoxy substituent can be susceptible to oxidation. While the compound may be stable in air for short periods under ambient conditions, long-term exposure, especially when combined with light or heat, can lead to the formation of N-oxides or other oxidative byproducts. For sensitive applications or long-term archival, storage under an inert atmosphere (e.g., argon or nitrogen) is the best practice.[6]

Moisture (Hydrolysis)

Some related compounds are known to be hygroscopic. The presence of water introduces the risk of hydrolysis. While the ethoxy group is relatively stable, prolonged exposure to moisture, especially at non-neutral pH, could potentially lead to its cleavage, forming 3-iodo-2-hydroxypyridine. More significantly, moisture can facilitate other degradation reactions. It is imperative to store the compound in a dry environment within a tightly-closed container .[5][7]

Potential Degradation Pathways

While specific degradation studies on this compound are not extensively published, logical pathways can be proposed based on its chemical structure and the known reactivity of similar molecules.[8][9]

Caption: Proposed degradation pathways for this compound.

-

Deiodination: The most probable pathway involves the cleavage of the C-I bond, either through photoreduction (light-induced) or reaction with reducing agents, to yield 2-ethoxypyridine.

-

Oxidation: Atmospheric oxygen can lead to the formation of the corresponding N-oxide, a common metabolic and degradation product of pyridine derivatives.

-

Hydrolysis: Though likely a slower process, the presence of moisture could lead to the hydrolysis of the ethoxy ether linkage to give the corresponding 2-pyridone tautomer.

Recommended Storage and Handling Protocols

To ensure the long-term integrity and performance of this compound in research and development, the following protocols are essential. These represent a self-validating system where adherence guarantees the material remains within specification.

Summary of Storage Conditions

| Parameter | Recommended Condition | Sub-optimal (Risk of Degradation) | Rationale |

| Temperature | 2-8 °C (Refrigerated) | Room Temperature (Short-term) or >25 °C | Minimizes thermal decomposition.[5] |

| Atmosphere | Inert Gas (Argon/Nitrogen) | Air | Prevents oxidative degradation. |

| Light | Amber glass vial, stored in the dark | Clear vial, exposure to lab light/sunlight | Prevents light-induced C-I bond cleavage.[6] |

| Moisture | Tightly sealed container with desiccant | Open to atmosphere, humid environment | Prevents hydrolysis and moisture-catalyzed reactions.[7] |

| Container | Tightly-closed, appropriate material (e.g., glass) | Loosely capped, incompatible plastic | Prevents contamination and exposure to air/moisture.[7] |

Standard Handling Procedure

-

Equilibration: Before opening, allow the container to warm to ambient laboratory temperature. This crucial step prevents atmospheric moisture from condensing on the cold solid.

-

Inert Atmosphere Handling: For maximum stability, perform all aliquoting and handling in a glove box or glove bag under an inert atmosphere (argon or nitrogen). If a glove box is unavailable, minimize the time the container is open to the air.

-

Dispensing: Use clean, dry spatulas and weighing vessels. Avoid introducing any contaminants into the stock container.

-

Resealing and Storage: After dispensing, flush the container headspace with an inert gas before tightly resealing. Secure the cap with paraffin film for an extra barrier against moisture and air.

-

Return to Storage: Promptly return the sealed container to the recommended storage conditions (2-8 °C, protected from light).

Experimental Protocol: Stability Assessment

To empirically validate stability or determine shelf-life under specific conditions, a formal stability study is required.

Accelerated Stability Study Workflow

This protocol is designed to force degradation and predict long-term stability.

Caption: Workflow for an accelerated stability study of this compound.

Step-by-Step Methodology

-

Initial Analysis (T=0):

-

Prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Analyze immediately using a validated HPLC method to establish the initial purity and impurity profile.

-

-

Sample Preparation for Storage:

-

Aliquot a sufficient amount of the solid compound into several amber glass vials, ensuring each has enough for a single timepoint analysis.

-

Tightly cap the vials. For a worst-case scenario, some vials may be left with an air headspace, while others are flushed with argon to compare conditions.

-

-

Storage:

-

Place the prepared vials into a calibrated stability chamber set to accelerated conditions (e.g., 40°C and 75% Relative Humidity).

-

Store control samples under recommended long-term conditions (2-8 °C, dark, desiccated).

-

-

Timepoint Testing:

-

At predetermined intervals (e.g., 1, 3, and 6 months), remove one vial from the stability chamber.

-

Allow the vial to equilibrate to room temperature.

-

Prepare a solution at the same concentration as the T=0 sample and analyze using the identical HPLC method.

-

-

Data Analysis:

-

Compare the chromatograms from each timepoint to the T=0 sample.

-

Calculate the percentage of the parent compound remaining.

-

Identify and quantify any new peaks, which represent degradation products. The relative area percentage is often used to report impurity levels.

-

Recommended Analytical Method (HPLC-UV)

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is typically effective for separating related pyridine compounds.

-

Example Gradient: Start at 95:5 Water:Acetonitrile, ramp to 5:95 Water:Acetonitrile over 20 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to a wavelength where the pyridine chromophore absorbs strongly (e.g., 254 nm or 270 nm).

-

Injection Volume: 10 µL.

This method provides a robust system for separating the relatively nonpolar this compound from potentially more polar degradation products (like the hydrolyzed product) and less polar ones (like the deiodinated product).

Conclusion

The chemical integrity of this compound is paramount for its successful application in synthesis. Its stability is primarily threatened by exposure to light, elevated temperatures, oxygen, and moisture. Adherence to stringent storage and handling protocols—specifically, refrigerated storage (2-8°C) in a tightly sealed, amber container under an inert atmosphere—is the most effective strategy to mitigate degradation. By understanding the potential degradation pathways and implementing systematic stability testing, researchers can ensure the quality and reliability of this important chemical reagent, safeguarding the accuracy and reproducibility of their experimental outcomes.

References

- 1. This compound [synhet.com]

- 2. vsnchem.com [vsnchem.com]

- 3. 2-ETHOXY-3-IODO-PYRIDINE | 766557-60-2 [amp.chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. sodiumiodide.net [sodiumiodide.net]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. msds.nipissingu.ca [msds.nipissingu.ca]

- 8. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

A-Z Guide to Unlocking Novel Reactivity with 2-Ethoxy-3-iodopyridine: A Senior Application Scientist's In-depth Technical Guide

For Distribution: For researchers, scientists, and professionals in drug development, this guide provides an in-depth exploration of the synthetic utility and potential for discovering novel reactions with the versatile building block, 2-Ethoxy-3-iodopyridine.

Abstract

This compound is a key heterocyclic building block, prized for its role in constructing complex molecular architectures, particularly in the pharmaceutical and agrochemical industries.[1][2] The strategic placement of the ethoxy group and the iodine atom on the pyridine ring provides a versatile platform for a multitude of chemical transformations. This guide, written from the perspective of a seasoned application scientist, moves beyond the well-trodden path of standard cross-coupling reactions. It aims to equip the modern researcher with the foundational knowledge and advanced insights necessary to not only utilize this compound in established protocols but also to design and discover novel, value-added chemical transformations. We will delve into the causality behind experimental choices, provide robust, self-validating protocols, and explore the frontiers of what is possible with this remarkable reagent.

Foundational Understanding of this compound

A deep understanding of a reagent's intrinsic properties is paramount to predicting and controlling its reactivity. This compound, with the CAS number 766557-60-2, is a stable, crystalline solid at room temperature.[1][3] The electron-donating nature of the 2-ethoxy group influences the electron density of the pyridine ring, while the carbon-iodine bond at the 3-position serves as a prime handle for a vast array of synthetic transformations.

Synthesis and Purification

While commercially available from numerous suppliers, understanding the synthesis of this compound can provide insights into potential impurities that might affect downstream reactions. A common synthetic route involves the iodination of 2-ethoxypyridine.[4] Alternative methods may also be employed, and it is crucial to obtain a certificate of analysis to verify purity. For demanding applications, recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, can be employed to achieve high purity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for reaction setup, solvent selection, and purification.

| Property | Value | Source |

| CAS Number | 766557-60-2 | [1] |

| Molecular Formula | C7H8INO | [5] |

| Molecular Weight | 249.05 g/mol | [5] |

| Appearance | Off-white to yellow crystalline solid | N/A |

| Purity | Typically >97% | [1] |

Mastering Established Cross-Coupling Reactions: The Workhorses of Synthesis